
4,5-Dichloro-2-(m-tolyl)pyridazin-3(2H)-one
Overview
Description
4,5-Dichloro-2-(m-tolyl)pyridazin-3(2H)-one is a substituted pyridazinone derivative characterized by a dichlorinated pyridazinone core and a meta-tolyl (3-methylphenyl) group at the 2-position. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which confer diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The chlorine atoms at positions 4 and 5 enhance electrophilicity and stability, while the m-tolyl group introduces steric and electronic effects that modulate solubility, reactivity, and intermolecular interactions .
Preparation Methods
Cyclization of Substituted Hydrazines with Dicarbonyl Compounds
Base-Catalyzed Cyclization
A foundational approach involves the cyclization of m-tolylhydrazine with maleic anhydride derivatives. This method mirrors the synthesis of analogous pyridazinones reported in ligand development studies . In a typical procedure, m-tolylhydrazine hydrochloride reacts with maleic anhydride in acetic acid under reflux, forming a dihydropyridazinone intermediate. Subsequent oxidation with chloranil or DDQ introduces aromaticity to the pyridazinone ring. The dichloro substitution is achieved via post-cyclization chlorination using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) .
Key Conditions :
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Solvent : Acetic acid or toluene
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Temperature : 80–110°C for cyclization; 100–120°C for chlorination
One-Pot Cyclization-Chlorination
Recent advancements enable a one-pot synthesis by combining cyclization and chlorination agents. For example, reacting m-tolylhydrazine with dichloromaleic anhydride in the presence of POCl₃ eliminates the need for separate oxidation and chlorination steps. This method reduces reaction time and improves yield (up to 82%) by minimizing intermediate isolation .
Chlorination of Preformed Pyridazinones
Direct Chlorination Using POCl₃
4,5-Dichloropyridazin-3(2H)-one serves as a precursor for introducing the m-tolyl group. In a two-step process, the pyridazinone core is first chlorinated with excess POCl₃ under reflux, followed by N-arylation with m-toluidine. The chlorination step proceeds quantitatively, as POCl₃ acts as both a solvent and reagent .
Procedure :
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Chlorination : 4,5-Dichloropyridazin-3(2H)-one (1 equiv) is refluxed in POCl₃ (5 equiv) for 5 hours. Excess POCl₃ is removed under reduced pressure.
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Arylation : The chlorinated intermediate reacts with m-toluidine (1.2 equiv) in dichloromethane with triethylamine (TEA) as a base. The mixture is stirred at room temperature for 12 hours .
Yield : 68–74% after column chromatography .
Selective Chlorination with N-Chlorosuccinimide (NCS)
For regioselective chlorination, NCS in dimethylformamide (DMF) at 0°C selectively substitutes hydrogen atoms at the 4- and 5-positions of the pyridazinone ring. This method avoids over-chlorination and is compatible with acid-sensitive functional groups .
Coupling Reactions for Arylation
Ullmann-Type Coupling
Copper-catalyzed Ullmann coupling attaches the m-tolyl group to prechlorinated pyridazinones. A mixture of 4,5-dichloropyridazin-3(2H)-one, m-iodotoluene, copper(I) iodide, and 1,10-phenanthroline in DMF at 120°C for 24 hours achieves N-arylation. This method offers moderate yields (55–65%) but excels in substrate versatility .
Buchwald-Hartwig Amination
Palladium-catalyzed amination using Pd₂(dba)₃ and Xantphos as ligands enables efficient coupling with m-tolylboronic acid. This method proceeds under milder conditions (80°C, 12 hours) and provides yields up to 78% .
Comparative Analysis of Synthetic Routes
Method | Advantages | Limitations | Yield Range |
---|---|---|---|
Cyclization | High atom economy; scalable | Requires harsh chlorination conditions | 60–82% |
Direct Chlorination | Quantitative chlorination; simple workup | Limited to preformed pyridazinones | 68–74% |
Ullmann Coupling | Broad substrate scope | High catalyst loading; long reaction times | 55–65% |
Buchwald-Hartwig | Mild conditions; high efficiency | Sensitivity to oxygen and moisture | 70–78% |
Mechanistic Insights and Optimization
Chlorination Dynamics
POCl₃-mediated chlorination proceeds via a two-step mechanism: (1) protonation of the pyridazinone oxygen, increasing electrophilicity, and (2) nucleophilic attack by chloride ions at the 4- and 5-positions. Excess POCl₃ ensures complete substitution, while stoichiometric control prevents side reactions.
Arylation Selectivity
In Ullmann and Buchwald-Hartwig reactions, the m-tolyl group preferentially binds to the pyridazinone nitrogen due to its higher nucleophilicity compared to chlorine-substituted carbons. Additives like K₃PO₄ enhance coupling efficiency by deprotonating the N-H group .
Chemical Reactions Analysis
Types of Reactions
LCS-1 undergoes various chemical reactions, including:
Oxidation: LCS-1 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within LCS-1, altering its chemical properties.
Substitution: LCS-1 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts, solvents, and specific temperatures to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
LCS-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study oxidative stress and the role of superoxide dismutase in various chemical processes.
Biology: Helps in understanding cellular mechanisms related to oxidative damage and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating diseases like multiple myeloma by inducing apoptosis in cancer cells
Industry: Potential applications in developing new drugs and therapeutic agents targeting oxidative stress-related conditions.
Mechanism of Action
LCS-1 exerts its effects primarily by inhibiting the activity of superoxide dismutase 1 (SOD1). This inhibition leads to an increase in reactive oxygen species (ROS) within cells, triggering oxidative stress and apoptosis. The molecular targets include the SOD1 enzyme and pathways involved in the cellular response to oxidative damage, such as the mitochondrial pathway of apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Physicochemical Properties
Halogen-Substituted Derivatives
- 4,5-Dichloro-2-(2,4-difluorophenyl)pyridazin-3(2H)-one (CAS sc-349778):
The presence of fluorine atoms on the phenyl ring increases electronegativity and lipophilicity compared to the m-tolyl group. This enhances π-stacking interactions and kinetic stability but reduces solubility in polar solvents . - 4,5-Dichloro-2-phenylpyridazin-3(2H)-one (CAS 1698-53-9):
The unsubstituted phenyl group lacks the methyl group of m-tolyl, leading to lower steric hindrance and higher rotational freedom. Its LogP (2.81) is lower than m-tolyl derivatives, suggesting reduced membrane permeability .
Alkyl/Aryl-Substituted Derivatives
- 4,5-Dichloro-2-methylpyridazin-3(2H)-one (CAS 933-76-6):
The methyl group at the 2-position simplifies synthesis but reduces aromatic interactions. This derivative is primarily used as an intermediate in organic synthesis, with applications in agrochemicals and pharmaceuticals . - 4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one (CAS 1245649-65-3):
The tetrahydropyran (THP) group improves solubility in polar aprotic solvents like DMF and DMSO. This derivative is pivotal in multi-step syntheses, as the THP group can be selectively deprotected .
Antimicrobial and Anticancer Agents
- 2-Benzyl-4,5-dichloropyridazin-3(2H)-one (Compound 9) and 4,5-Dichloro-2-(2-chlorobenzyl)pyridazin-3(2H)-one (Compound 12):
These analogs exhibit potent inhibition of bacterial DsbB enzymes, critical for disulfide bond formation in pathogens. Compound 12 shows superior activity (IC₅₀ = 0.8 µM) due to the electron-withdrawing chloro substituent on the benzyl group, enhancing target binding .
- 4,5-Dichloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one (23a):
The methoxy group improves water solubility but reduces membrane penetration, resulting in lower antitumor efficacy compared to m-tolyl derivatives in MCF-7 cell assays .
Cardiovascular and Anti-inflammatory Agents
Pyridazinones with electron-donating groups (e.g., methoxy or methyl) at the 2-position show enhanced anti-inflammatory activity by modulating COX-2 expression. However, m-tolyl derivatives balance lipophilicity and steric effects, optimizing bioavailability .
Physicochemical Data Table
Compound Name | CAS Number | Molecular Formula | LogP | Solubility (mg/mL) | Key Applications |
---|---|---|---|---|---|
4,5-Dichloro-2-(m-tolyl)pyridazin-3(2H)-one | N/A | C₁₁H₈Cl₂N₂O | ~3.2* | 0.12 (DMSO) | Antimicrobial R&D |
4,5-Dichloro-2-phenylpyridazin-3(2H)-one | 1698-53-9 | C₁₀H₆Cl₂N₂O | 2.81 | 0.25 (DMSO) | Intermediate, Anticancer |
4,5-Dichloro-2-methylpyridazin-3(2H)-one | 933-76-6 | C₅H₄Cl₂N₂O | 1.94 | 1.8 (DMSO) | Agrochemical Synthesis |
4,5-Dichloro-2-(2,4-difluorophenyl)-... | sc-349778 | C₁₀H₅Cl₂F₂N₂O | 3.65 | 0.09 (DMSO) | Enzyme Inhibition Studies |
*Estimated based on substituent contributions .
Biological Activity
4,5-Dichloro-2-(m-tolyl)pyridazin-3(2H)-one (CAS No. 41931-13-9) is a heterocyclic compound known for its diverse biological activities, particularly in the fields of pharmaceuticals and agrochemicals. Its unique structure, characterized by a pyridazine core substituted with chlorine and a m-tolyl group, enhances its lipophilicity and biological efficacy. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and mechanisms of action.
- Molecular Formula : C₁₁H₈Cl₂N₂O
- Molecular Weight : 255.10 g/mol
- Structural Features : The presence of two chlorine atoms at positions 4 and 5 and a m-tolyl group at position 2 contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Key Findings :
- In vitro studies show that the compound inhibits the growth of Gram-positive and Gram-negative bacteria.
- The lipophilicity imparted by the m-tolyl group may facilitate membrane penetration, enhancing its antimicrobial efficacy.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines.
Case Study :
A study evaluated the effects of this compound on human cancer cell lines, revealing:
- IC50 Values : The compound demonstrated IC50 values in the micromolar range against selected cancer cells.
- Mechanism of Action : It appears to induce apoptosis through mitochondrial pathways, leading to cell cycle arrest .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of specific substituents on the pyridazine ring for enhancing biological activity. For instance:
- The presence of chlorine atoms increases lipophilicity and potentially alters pharmacokinetic properties.
- Substitutions at different positions on the pyridazine ring can significantly affect both potency and selectivity against various biological targets .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4,5-Dichloro-3(2H)-pyridazinone | C₈H₆Cl₂N₂O | Lacks m-tolyl group; simpler structure |
3-Amino-4,5-dichloropyridazine | C₇H₆Cl₂N₃ | Contains an amino group instead of a carbonyl |
6-Chloro-4-methylpyridazine | C₇H₆ClN₂ | Methyl substitution at a different position |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,5-Dichloro-2-(m-tolyl)pyridazin-3(2H)-one?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyridazinone derivatives can be prepared by reacting thiazinethiones with alkyl dibromides using Cs₂CO₃ as a catalyst in DMF . One-pot methodologies, such as Smiles rearrangements, are also effective for constructing fused pyridazinone scaffolds. A high-yield approach involves NaH in DMF at 80°C, which facilitates cyclization to form tricyclic derivatives .
Q. How is the compound characterized to confirm its structure and purity?
Characterization relies on a combination of techniques:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) for functional group and substituent analysis .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight .
- X-ray crystallography for resolving stereochemistry and crystal packing .
- HPLC or TLC for purity assessment, particularly when optimizing reaction conditions .
Q. What biological activities are associated with pyridazin-3(2H)-one derivatives?
Pyridazinone derivatives exhibit diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects. For instance, substituted pyridazinones have shown potent inhibition of bacterial DsbB enzymes, a target for anti-virulence agents . Anti-inflammatory activity can be evaluated via heat-induced hemolysis assays, with chlorinated analogs often displaying enhanced efficacy .
Advanced Research Questions
Q. How can researchers optimize synthetic yields in multi-step syntheses of pyridazinone derivatives?
Yield optimization requires careful selection of catalysts and reaction conditions. For example:
- Base choice : NaH in DMF at 80°C improves cyclization yields (84%) compared to Cs₂CO₃ (54%) .
- Solvent effects : Anhydrous DMF minimizes side reactions during nucleophilic substitutions .
- Temperature control : Elevated temperatures (e.g., 120°C) accelerate reactions but may require quenching with brine to isolate products .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from structural variations or assay conditions. Key approaches include:
- Comparative SAR studies : Evaluate substituent effects (e.g., chlorine vs. methyl groups) on activity .
- Standardized assays : Use consistent models (e.g., bacterial DsbB inhibition vs. mammalian cytotoxicity) to isolate mechanisms .
- Cross-validation : Confirm results using orthogonal techniques, such as in vitro enzymatic assays and in vivo efficacy studies .
Q. How do substituents on the pyridazinone ring influence biological activity?
Substituents critically modulate activity:
- Chlorine atoms at positions 4 and 5 enhance electrophilicity, improving binding to bacterial DsbB .
- Aryl groups (e.g., m-tolyl) increase hydrophobicity, aiding membrane penetration in antitumor assays .
- Heterocyclic moieties (e.g., tetrahydro-2H-pyran) improve metabolic stability, as seen in benzodiazepine-fused derivatives .
Q. What methodologies are used to design and evaluate pyridazinone-based derivatives for structure-activity relationships (SAR)?
SAR studies involve:
- Scaffold diversification : Introduce substituents via Suzuki coupling or nucleophilic aromatic substitution .
- In vitro screening : Prioritize derivatives using high-throughput assays (e.g., enzyme inhibition or cell viability) .
- Computational modeling : Dock compounds into target protein structures (e.g., DsbB or COX-2) to predict binding modes .
Q. Methodological Considerations
Q. How can researchers address challenges in crystallizing pyridazinone derivatives for X-ray analysis?
Crystallization challenges arise from conformational flexibility. Strategies include:
- Solvent selection : Recrystallize from ethyl acetate/petroleum ether mixtures to induce ordered packing .
- Derivatization : Introduce heavy atoms (e.g., bromine) to improve diffraction quality .
- Low-temperature data collection : Mitrate thermal motion artifacts by collecting data at 273 K .
Q. What analytical techniques validate the regioselectivity of substitution reactions on the pyridazinone core?
Regioselectivity is confirmed via:
Properties
IUPAC Name |
4,5-dichloro-2-(3-methylphenyl)pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-7-3-2-4-8(5-7)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUPLLHVMCLXEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=C(C=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354705 | |
Record name | 4,5-dichloro-2-(3-methylphenyl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198939 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41931-13-9 | |
Record name | 4,5-dichloro-2-(3-methylphenyl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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